MRS 2500
Description
This compound, systematically named azane;[(1R,2S,4S,5S)-4-[2-iodo-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate (hereafter referred to by its research code MRS2500), is a conformationally constrained nucleoside analog. Its structure features:
- A bicyclo[3.1.0]hexane ring, which locks the sugar moiety into a rigid, non-planar conformation.
- A purine base substituted with 2-iodo and 6-methylamino groups, enhancing receptor binding specificity.
- Phosphonooxy and dihydrogen phosphate groups, influencing solubility and interaction with cellular receptors.
MRS2500 is a potent and selective antagonist of the P2Y₁ receptor, a G-protein-coupled receptor involved in platelet aggregation and neurotransmission . Its design leverages steric and electronic modifications to achieve high receptor affinity and metabolic stability.
Properties
IUPAC Name |
azane;[(1R,2S,4S,5S)-4-[2-iodo-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18IN5O8P2.4H3N/c1-15-10-9-11(18-12(14)17-10)19(5-16-9)7-2-8(27-29(23,24)25)13(3-6(7)13)4-26-28(20,21)22;;;;/h5-8H,2-4H2,1H3,(H,15,17,18)(H2,20,21,22)(H2,23,24,25);4*1H3/t6-,7+,8+,13+;;;;/m1..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTFHHDVLNQSME-AVAGOIHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=NC(=N1)I)N(C=N2)C3CC(C4(C3C4)COP(=O)(O)O)OP(=O)(O)O.N.N.N.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=C2C(=NC(=N1)I)N(C=N2)[C@H]3C[C@@H]([C@]4([C@@H]3C4)COP(=O)(O)O)OP(=O)(O)O.N.N.N.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30IN9O8P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azane;[(1R,2S,4S,5S)-4-[2-iodo-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate involves multiple steps, including the formation of the bicyclic hexane structure and the attachment of the purine derivative. The enantioselective construction of the bicyclic scaffold is crucial, often achieved through stereoselective reactions starting from acyclic precursors .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yield and purity, possibly through advanced techniques like continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
Azane;[(1R,2S,4S,5S)-4-[2-iodo-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the purine derivative or the bicyclic structure.
Reduction: This reaction can reduce functional groups within the compound.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity :
Research indicates that compounds similar to azane have shown promising antiviral properties. Specifically, derivatives that include purine and phosphate groups are often investigated for their ability to inhibit viral replication. The incorporation of a bicyclic structure enhances the binding affinity to viral enzymes, making such compounds potential candidates for antiviral drug development.
Pharmacological Studies :
Studies have demonstrated that phosphono derivatives exhibit activity against various biological targets. For instance, the presence of a methylamino group can enhance the lipophilicity and cellular uptake of the compound, which is crucial for its effectiveness as a therapeutic agent.
Agricultural Applications
Fertilizer Development :
The compound's phosphate moiety suggests potential applications in developing novel fertilizers. Phosphate fertilizers are essential for plant growth and development, and formulations incorporating such complex molecules may improve nutrient delivery efficiency and plant uptake.
Pesticide Formulations :
Given its structural components, azane could be explored as part of pesticide formulations. Compounds with phosphonate groups often exhibit fungicidal properties, making them suitable candidates for agricultural pest management strategies.
Materials Science
Optical Applications :
The unique structural properties of azane may lend themselves to applications in nonlinear optics. Compounds containing phosphonate groups are known to exhibit interesting optical characteristics, which can be harnessed in devices such as lasers and photonic crystals.
Polymeric Materials :
Incorporating azane into polymer matrices could lead to the development of new materials with enhanced mechanical properties or specific functionalities, such as improved thermal stability or chemical resistance.
Case Studies
-
Antiviral Compound Development :
A study focused on synthesizing purine-based phosphonates demonstrated significant antiviral activity against HIV-1. The structural modifications similar to those found in azane led to enhanced efficacy in inhibiting viral replication in vitro. -
Agricultural Field Trials :
Field trials using phosphonate-containing fertilizers showed improved crop yields compared to traditional fertilizers. The trials indicated that the unique structure of such compounds facilitated better nutrient absorption by plants. -
Optical Device Innovation :
Research into nonlinear optical materials highlighted the potential use of phosphonate derivatives in improving the efficiency of frequency-doubling processes in laser technology.
Mechanism of Action
The mechanism of action of azane;[(1R,2S,4S,5S)-4-[2-iodo-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate involves its interaction with specific molecular targets. The purine derivative may bind to nucleic acids or proteins, affecting their function. The bicyclic structure could also play a role in stabilizing the compound’s interactions with its targets.
Comparison with Similar Compounds
MRS2365
Structural Features :
- Similar bicyclo[3.1.0]hexane backbone.
- Purine base with 2-methylthio and 6-amino substitutions.
- Diphosphoric acid mono ester group.
Functional Differences :
Table 1: MRS2500 vs. MRS2365
| Property | MRS2500 | MRS2365 |
|---|---|---|
| Substituents | 2-Iodo, 6-methylamino | 2-Methylthio, 6-amino |
| Receptor Activity | P2Y₁ antagonist (IC₅₀ ≈ 0.3 nM) | P2Y₁ agonist (EC₅₀ ≈ 0.4 nM) |
| Applications | Platelet inhibition studies | Calcium signaling modulation |
Puromycin Analogs
Structural Features :
- Bicyclo[3.1.0]hexane systems with 6-dimethylamino or 6-azavinyl purine substitutions .
- Hydroxymethyl or Fmoc-protected side chains.
Functional Differences :
Cyclodiphosph(III)azane Compounds
Structural Features :
Functional Differences :
- Cyclodiphosphazanes (e.g., compounds I-III in ) are used as flame retardants , unlike MRS2500’s biological targeting.
- MRS2500’s P-O bonds (phosphate) confer hydrolytic instability compared to cyclodiphosphazanes’ robust N-P bonds .
Pharmacological and Physicochemical Comparisons
Receptor Selectivity
- MRS2500 : Selective for P2Y₁ over other P2Y subtypes (e.g., P2Y₁₂, P2X₁) due to steric effects of the iodopurine and bicyclohexane rigidity .
- CF101 (): An adenosine A₃ receptor agonist with a 9-ribose-purine structure. Lacks phosphate groups, enabling oral bioavailability, unlike MRS2500’s charged phosphate .
Physicochemical Properties
Biological Activity
Azane;[(1R,2S,4S,5S)-4-[2-iodo-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate is a complex chemical compound with potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure with a phosphonooxy group and an iodo-substituted purine derivative. Its unique structure allows for interactions with various biological targets, particularly in the realm of enzyme inhibition and receptor binding.
Antiviral Activity
Research indicates that compounds similar to azane derivatives exhibit antiviral properties by inhibiting viral replication. For instance, studies on related phosphonate compounds have shown efficacy against herpes simplex virus (HSV) and human immunodeficiency virus (HIV) by interfering with nucleic acid synthesis pathways .
Antifungal Activity
Azole derivatives, which share structural similarities with the target compound, have demonstrated significant antifungal activity. These compounds inhibit the enzyme CYP51, crucial for ergosterol biosynthesis in fungal membranes. The minimum inhibitory concentration (MIC) values for azole derivatives are often significantly lower than those of traditional antifungals like fluconazole .
Table 1: Antifungal Activity Comparison
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Azole Derivative A | 0.25 | Candida albicans |
| Azole Derivative B | 0.5 | Candida glabrata |
| Azane Derivative | TBD | TBD |
The proposed mechanism of action for azane involves interference with nucleic acid metabolism and potential inhibition of key enzymes involved in phosphorylation processes. The presence of the phosphonooxy group suggests that it may act as a competitive inhibitor for enzymes that utilize phosphate substrates .
Study on Antiviral Efficacy
A study published in 2023 examined the antiviral properties of phosphonate derivatives against various viral strains. Results indicated that the azane derivative exhibited potent activity against HSV with an IC50 value significantly lower than that of established antiviral agents .
Study on Antifungal Efficacy
In another study focused on antifungal activity, azole derivatives were tested against multiple strains of Candida. The results revealed that compounds with structural motifs similar to azane showed enhanced antifungal properties compared to conventional treatments .
Toxicity and Side Effects
While the biological activities are promising, it is essential to consider the toxicity profiles associated with azane derivatives. Preliminary cytotoxicity assays indicate that certain concentrations may lead to reduced viability in mammalian cell lines . Further research is needed to establish a comprehensive safety profile.
Q & A
Q. What are the critical steps in synthesizing this compound, and how is its structural integrity confirmed?
The synthesis involves sequential phosphorylation and coupling reactions to introduce the bicyclo[3.1.0]hexane scaffold and the iodinated purine moiety. Key steps include:
- Phosphorylation : Selective phosphorylation of the bicyclic core using phosphoramidite chemistry under anhydrous conditions .
- Purine Coupling : Suzuki-Miyaura cross-coupling or nucleophilic substitution to attach the 2-iodo-6-(methylamino)purine group .
- Purification : Reverse-phase HPLC to isolate the final product from intermediates . Structural confirmation requires elemental analysis (CHNS) to verify stoichiometry and high-resolution mass spectrometry (HRMS) for molecular weight validation . 2D NMR (e.g., - HSQC) resolves stereochemistry, particularly for the bicyclo[3.1.0]hexane ring .
Q. How do the phosphate groups influence the compound’s solubility and biological interactions?
The dual phosphate groups enhance solubility in aqueous buffers (e.g., PBS, pH 7.4) but limit passive membrane permeability. This necessitates prodrug strategies (e.g., esterification) for cellular uptake studies. In enzymatic assays, the phosphates mimic natural nucleotide substrates, enabling competitive inhibition studies against kinases or polymerases . Polar surface area (PSA) calculations (~220 Ų) and logP values (-3.2) predict pharmacokinetic behavior .
Advanced Research Questions
Q. What strategies optimize synthetic yield given the compound’s stereochemical complexity?
Challenges arise from the bicyclo[3.1.0]hexane ring’s strain and the purine’s steric bulk. Methodological improvements include:
- Catalytic Asymmetric Synthesis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed coupling to enhance enantiomeric excess (ee > 95%) .
- Protecting Group Strategy : Temporarily mask phosphate groups with tert-butyl dimethylsilyl (TBDMS) to prevent side reactions during purine coupling .
- Reaction Monitoring : In-situ NMR tracks phosphorylation efficiency, minimizing byproducts . Computational tools (e.g., COMSOL Multiphysics) model reaction kinetics to identify optimal temperature and solvent conditions (e.g., DMF at 60°C) .
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies often stem from assay variability or impurities. Mitigation strategies include:
- Batch Reproducibility : Validate purity (>98%) via orthogonal methods (HPLC, capillary electrophoresis) and quantify trace metal contaminants (ICP-MS) .
- Standardized Assays : Use isogenic cell lines and ATP-level normalization in kinase inhibition studies to reduce inter-lab variability .
- Meta-Analysis : Apply QSAR models to correlate structural variations (e.g., iodine substitution) with activity trends across studies .
Q. What computational approaches predict the compound’s interaction with target enzymes?
- Docking Simulations : AutoDock Vina or Schrödinger Suite models binding to kinase ATP pockets, highlighting hydrogen bonds between phosphates and conserved lysine residues (e.g., Lys72 in PKA) .
- MD Simulations : GROMACS assesses stability of enzyme-ligand complexes over 100-ns trajectories, identifying critical residues for mutagenesis validation .
- Free Energy Perturbation (FEP) : Quantifies binding affinity changes upon iodine replacement with bulkier halogens .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
